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Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino

acid of significant interest in medicinal chemistry and pharmaceutical development. Its

structure, featuring a chiral center and a trifluoromethylphenyl group, makes it a valuable

building block for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is known

to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding

affinity to biological targets.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic
acid, serving as a resource for professionals in drug discovery and development.
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(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is typically a white to off-white

solid at room temperature.[3] The core chemical identifiers and physical properties are

summarized in the tables below.

Compound Identification
Identifier Value

IUPAC Name
(3R)-3-amino-3-[3-

(trifluoromethyl)phenyl]propanoic acid[4][5]

CAS Number 793663-51-1[4][5]

Molecular Formula C₁₀H₁₀F₃NO₂[4][5]

Molecular Weight 233.19 g/mol [4][5]

Synonyms

(R)-3-Amino-3-(3-

trifluoromethylphenyl)propanoic acid, (3R)-3-

amino-3-[3-(trifluoromethyl)phenyl]propanoic

acid[4][5]

Physicochemical Data
Property Value Notes

Melting Point 210-212 °C

Data for the racemic (DL)

mixture.[2] The enantiomer is

expected to have a similar

melting point.

Boiling Point ~295 °C
Predicted value for the racemic

mixture.

Appearance White to off-white solid

XLogP3 -0.5 Computed by PubChem.[5]

Experimental Protocols
The enantioselective synthesis of β-amino acids like (R)-3-Amino-3-(3-
(trifluoromethyl)phenyl)propanoic acid is critical for their use in pharmaceuticals.
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Asymmetric hydrogenation of a prochiral enamide precursor is one of the most effective and

widely used methods.[1][6][7]

Representative Asymmetric Synthesis Protocol
This protocol describes a general and highly effective method for synthesizing the target

compound via rhodium-catalyzed asymmetric hydrogenation of the corresponding β-

(acylamino)acrylate precursor.

Step 1: Synthesis of β-(Acetylamino)acrylate Precursor The synthesis begins with the

condensation of 3-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base

(e.g., sodium acetate) and acetic anhydride to form the azlactone, which is subsequently

hydrolyzed to yield the β-(acetylamino)acrylate substrate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

In a glovebox, a pressure-resistant reaction vessel is charged with the β-

(acetylamino)acrylate substrate (1 equivalent).

A rhodium precursor, such as [Rh(COD)₂]BF₄ (0.5-1 mol%), and a chiral phosphine ligand,

for example, a Josiphos-type or DuPhos-type ligand (e.g., (R,R)-Me-DuPhos, 0.6-1.2 mol%),

are added.[6]

Anhydrous, degassed solvent (e.g., methanol or ethanol) is added to dissolve the reactants.

The vessel is sealed, removed from the glovebox, and connected to a hydrogenation

apparatus.

The atmosphere is purged with hydrogen gas, and the vessel is pressurized to the desired

hydrogen pressure (e.g., 50-100 psi).

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-

24 hours, or until substrate consumption is complete as monitored by TLC or HPLC.

Step 3: Deprotection and Isolation

Upon completion, the reaction vessel is carefully depressurized.
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The solvent is removed under reduced pressure.

The resulting residue contains the N-acetyl protected β-amino acid. This intermediate is

hydrolyzed by refluxing with an aqueous acid solution (e.g., 6M HCl) for several hours.

After cooling, the reaction mixture is neutralized (e.g., with NaOH or an ion-exchange resin)

to precipitate the free amino acid.

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

Recrystallization from a suitable solvent system (e.g., water/ethanol) yields the final product,

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, with high enantiomeric purity.
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Workflow: Asymmetric Synthesis
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Caption: Generalized workflow for the asymmetric synthesis of the target compound.
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Biological Significance and Applications
This compound is primarily utilized as a chiral building block in medicinal chemistry. Its

structural features are designed to interact with biological systems, particularly within the

central nervous system (CNS).

Role in Drug Development
CNS-Active Compounds: The structure of β-aryl-β-amino acids is analogous to that of γ-

aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. Consequently, this

compound and its derivatives are valuable for designing GABA analogs and modulators of

the GABAergic system, which are crucial for treating neurological conditions such as

epilepsy, anxiety, and neuropathic pain.[2][8][9]

Peptidomimetics: Incorporation of this unnatural β-amino acid into peptide sequences can

lead to peptidomimetics with enhanced resistance to enzymatic degradation, improved cell

permeability, and more stable secondary structures.

Structure-Activity Relationship (SAR) Studies: The trifluoromethyl group serves as a critical

probe in SAR studies. It can increase lipophilicity, which may enhance blood-brain barrier

penetration, and can alter electronic properties to improve binding affinity and selectivity for a

specific biological target.[1][2]

Potential Signaling Pathway Interactions
While the specific biological target of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic
acid is not definitively established, its structural similarity to known neuromodulators suggests

potential interactions with key neurotransmitter systems.

GABAergic System: As a β-amino acid, it is a structural analog of GABA. It may act as a

ligand for GABA receptors (GABA-A, GABA-B) or as an inhibitor of GABA transporters

(GATs), thereby modulating inhibitory neurotransmission.[8][9]

Excitatory Amino Acid Receptors: Some related fluorinated amino acid derivatives have been

shown to act as agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, an

important excitatory amino acid receptor.[10][11] This suggests that derivatives of the title

compound could be explored for their potential to modulate glutamatergic signaling.
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Caption: Logical relationships of the compound to potential CNS targets.

Conclusion
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a specialized chemical entity

with significant potential in the field of drug discovery. Its well-defined stereochemistry and the

presence of the trifluoromethylphenyl group provide a unique scaffold for developing novel

therapeutics, particularly for neurological disorders. The synthetic methodologies, primarily

centered around asymmetric hydrogenation, allow for its efficient and enantiomerically pure

production. Further research into its specific biological targets will undoubtedly open new

avenues for its application in creating next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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